molecular formula C6H7F3O3 B2399746 (2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid CAS No. 2307772-40-1

(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid

Cat. No.: B2399746
CAS No.: 2307772-40-1
M. Wt: 184.114
InChI Key: GLRQBASJUIOWPZ-QWWZWVQMSA-N
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Description

(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid is a chiral oxolane (tetrahydrofuran) derivative featuring a trifluoromethyl (-CF₃) group at the C2 position and a carboxylic acid (-COOH) group at C2. The stereochemistry (2R,3R) is critical for its biological activity and physicochemical properties. The trifluoromethyl group enhances lipophilicity, metabolic stability, and electron-withdrawing effects, making this compound valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

(2R,3R)-2-(trifluoromethyl)oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h3-4H,1-2H2,(H,10,11)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRQBASJUIOWPZ-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307772-40-1
Record name rac-(2R,3R)-2-(trifluoromethyl)oxolane-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions . The oxolane ring can be constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for (2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The oxolane ring and carboxylic acid group may interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations in Oxolane-Carboxylic Acid Derivatives

Compound Name Substituents (Position) Key Features Biological/Physicochemical Impact References
(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid -CF₃ (C2), -COOH (C3) High lipophilicity, metabolic stability, electron-withdrawing effects Enhanced bioavailability, membrane permeability
(2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid -Octyl (C2), -COOH (C3), -CH₂ (C4), -O (C5) Bulky alkyl chain, ketone group at C5 Increased hydrophobicity, potential surfactant use
rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid -4-Cl-3-F-Ph (C2), -COOH (C3) Aromatic substituent with halogen atoms π-π stacking interactions, altered electronic profile
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid -Pyrazole (C2), -COOH (C3) Heterocyclic substituent with nitrogen Hydrogen bonding potential, steric hindrance
(3R)-3-(benzylamino)oxolane-3-carboxylic acid -Benzylamino (C3), -COOH (C3) Basic amine group on oxolane ring pH-dependent solubility, charged interactions

Stereochemical and Conformational Differences

  • Five-membered vs. Six-membered Rings : The oxolane ring (five-membered) in the target compound has greater puckering and ring strain compared to six-membered analogs like piperidine derivatives (e.g., (2R,3R)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid). This strain influences the spatial orientation of functional groups, affecting binding to biological targets .
  • Stereoisomerism: The (2R,3R) configuration contrasts with (2S,3R) isomers (e.g., ), which exhibit distinct spatial arrangements.

Physicochemical Properties

  • Lipophilicity (logP): Trifluoromethyl group: logP ~1.5–2.0 (moderate lipophilicity, ideal for membrane penetration). Aryl substituents (): logP ~2.5–3.5 (balance between solubility and permeability) .
  • Acidity (pKa) :
    • The carboxylic acid group (pKa ~2.5–3.0) remains deprotonated at physiological pH, enhancing water solubility.

Research Findings and Trends

  • Synthetic Accessibility : Trifluoromethylation methods (e.g., radical or nucleophilic pathways) are well-established, enabling scalable production of the target compound .
  • Crystallographic Analysis : Tools like SHELXL () confirm stereochemistry, critical for structure-activity relationship (SAR) studies .
  • Emerging Applications : Fluorinated oxolane-carboxylic acids are being explored as protease inhibitors and agrochemicals due to their stability and selectivity .

Biological Activity

(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including the trifluoromethyl group and the oxolane ring, contribute to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

  • Chemical Formula : C6H7F3O3
  • Molecular Weight : 196.12 g/mol
  • Functional Groups : Trifluoromethyl and carboxylic acid

The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

  • Enzyme Interaction : The compound may modulate the activity of various enzymes through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group.
  • Receptor Binding : The oxolane ring and carboxylic acid group can interact with receptors, potentially influencing signaling pathways.

Antiparasitic Activity

Research has indicated that derivatives of this compound exhibit significant antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown:

  • Antiplasmodial Activity : Compounds derived from this structure demonstrated effective inhibition of both chloroquine-sensitive and resistant strains, with IC50 values in the nanomolar range .
CompoundStrainIC50 (nM)
7a3D750
7bK130
7gK125

Cytotoxicity Studies

Cytotoxicity assays using Vero cell lines have been conducted to evaluate the selectivity and safety profiles of these compounds. The selectivity indices (SI) were calculated as follows:

  • Selectivity Index Calculation :
SI=IC50 Vero IC50 antiplasmodial SI=\frac{IC_{50}\text{ Vero }}{IC_{50}\text{ antiplasmodial }}

The results indicated promising selectivity for several compounds:

CompoundSI
7a37,281
7g22,727
15c9,852

These findings suggest that certain derivatives are not only effective against P. falciparum but also exhibit low toxicity to mammalian cells .

Case Studies and Research Findings

  • Antimicrobial Potential : A study focused on the synthesis of novel antimicrobial agents reported that compounds containing similar structural features to this compound showed significant antibacterial activity against multidrug-resistant strains .
  • Pharmaceutical Applications : The compound is being explored as a pharmaceutical intermediate due to its potential as a scaffold for drug design targeting various diseases, including infectious diseases and metabolic disorders .

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